2'-Methyl-4-nitro-(2,5')biisoindolyl-1,3,1',3'-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methyl-4-nitro-(2,5’)biisoindolyl-1,3,1’,3’-tetraone is a complex organic compound with the molecular formula C17H9N3O6 and a molecular weight of 351.278 g/mol This compound is characterized by its unique biisoindolyl structure, which includes two isoindoline units connected through a tetraone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-4-nitro-(2,5’)biisoindolyl-1,3,1’,3’-tetraone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold, which is then further modified to introduce the methyl and nitro groups at the desired positions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-4-nitro-(2,5’)biisoindolyl-1,3,1’,3’-tetraone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The nitro and methyl groups can be substituted with other functional groups to create a range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized biisoindolyl compounds .
Scientific Research Applications
2’-Methyl-4-nitro-(2,5’)biisoindolyl-1,3,1’,3’-tetraone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Methyl-4-nitro-(2,5’)biisoindolyl-1,3,1’,3’-tetraone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline scaffold and exhibit similar reactivity and applications.
Indole derivatives: These compounds have a similar aromatic structure and are known for their biological activities.
Uniqueness
2’-Methyl-4-nitro-(2,5’)biisoindolyl-1,3,1’,3’-tetraone is unique due to its biisoindolyl structure, which provides distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C17H9N3O6 |
---|---|
Molecular Weight |
351.27 g/mol |
IUPAC Name |
2-(2-methyl-1,3-dioxoisoindol-5-yl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C17H9N3O6/c1-18-14(21)9-6-5-8(7-11(9)15(18)22)19-16(23)10-3-2-4-12(20(25)26)13(10)17(19)24/h2-7H,1H3 |
InChI Key |
JSHRZCRELULVFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.